
2-Phenyl-1,2-dihydrophthalazin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,2-dihydrophthalazin-1-ol is a nitrogen-containing heterocyclic compound It belongs to the class of phthalazinones, which are known for their diverse chemical, industrial, and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2-dihydrophthalazin-1-ol typically involves the reaction of phenyl hydrazine with phthalic anhydride or phthalic acid. Traditional methods require acid or base catalysts under reflux conditions, with reaction times ranging from hours to days . An efficient and green method involves the use of microdroplets containing a 1:1 mixture of phenyl hydrazine and phthalic anhydride or phthalic acid, which can yield the product in submillisecond timescales without external catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microdroplet synthesis could be scaled up for industrial applications due to its efficiency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,2-dihydrophthalazin-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding phthalazine derivative.
Reduction: Reduction reactions can modify the functional groups attached to the phthalazinone ring.
Substitution: Substitution reactions, particularly involving halogens or other electrophiles, can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalazine derivatives, while substitution can introduce various functional groups, enhancing the compound’s chemical diversity.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,2-dihydrophthalazin-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in developing new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,2-dihydrophthalazin-1-ol involves its interaction with various molecular targets. For instance, its antitumor activity is attributed to its ability to interfere with cellular processes in cancer cells, leading to apoptosis. The compound may also interact with enzymes and receptors involved in inflammation and cardiovascular regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalazin-1(2H)-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
2-Phenyl-2,3-dihydrophthalazine-1,4-dione: This compound is closely related and has been studied for its biological properties, including anticancer and antibacterial activities.
Uniqueness
2-Phenyl-1,2-dihydrophthalazin-1-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
101005-04-3 |
|---|---|
Molekularformel |
C14H12N2O |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
2-phenyl-1H-phthalazin-1-ol |
InChI |
InChI=1S/C14H12N2O/c17-14-13-9-5-4-6-11(13)10-15-16(14)12-7-2-1-3-8-12/h1-10,14,17H |
InChI-Schlüssel |
DSSXJXDLKAEYIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(C3=CC=CC=C3C=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


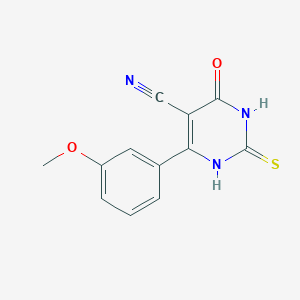
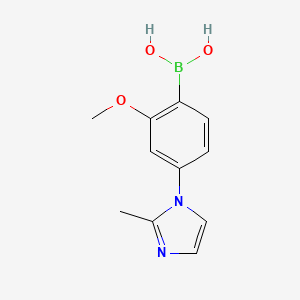
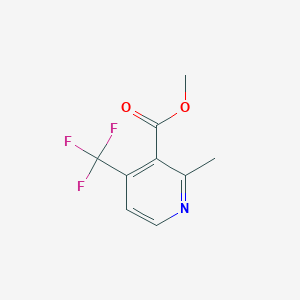

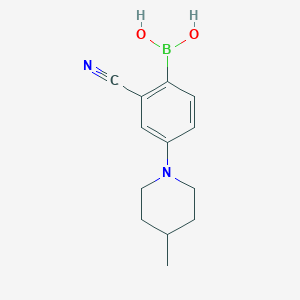


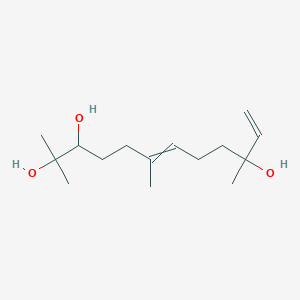
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B14070956.png)
![3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14070966.png)
![4-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14070970.png)

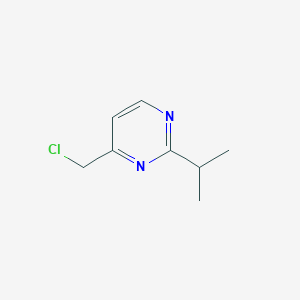
![2-[[4-(Trifluoromethyl)anilino]methylidene]propanedinitrile](/img/structure/B14070978.png)
